molecular formula C10H11NO2 B12789656 1,2,3,4-Tetrahydro-1-nitronaphthalene CAS No. 71750-40-8

1,2,3,4-Tetrahydro-1-nitronaphthalene

Cat. No.: B12789656
CAS No.: 71750-40-8
M. Wt: 177.20 g/mol
InChI Key: USQUNNYHRYDWDE-UHFFFAOYSA-N
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Description

Significance of Nitrated Polycyclic Aromatic Hydrocarbons in Synthetic Chemistry

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of organic compounds characterized by a polycyclic aromatic hydrocarbon core with one or more nitro (-NO2) functional groups. These compounds are significant in synthetic chemistry primarily as versatile intermediates. nih.govresearchgate.net The nitro group, being a strong electron-withdrawing group, can be readily transformed into other functional groups such as amines, which are fundamental building blocks for a wide array of more complex molecules. wikipedia.org

The synthesis of dyes, pesticides, and explosives has historically relied on nitronaphthalenes as key precursors. nih.gov For instance, 1-nitronaphthalene (B515781) is a primary intermediate in the production of 1-naphthylamine, a compound used in the manufacturing of various dyes. wikipedia.org The methods for nitrating aromatic compounds have evolved from traditional mixed-acid (nitric and sulfuric acid) approaches to more environmentally benign methods using solid supports like silica (B1680970) gel with inorganic nitrates. researchgate.netprepchem.com

Beyond their synthetic utility, it is important to note that some nitro-PAHs are recognized as environmental contaminants, often formed during the incomplete combustion of organic materials. nih.govwho.int

Research Context of 1,2,3,4-Tetrahydro-1-nitronaphthalene (B12789612) within Naphthalene (B1677914) Chemistry

This compound, also known as 1-nitrotetralin, is a nitrated derivative of tetralin (1,2,3,4-tetrahydronaphthalene). Tetralin itself is a partially hydrogenated derivative of naphthalene. nist.gov The chemistry of this compound is therefore situated within the broader context of naphthalene and its derivatives.

The direct nitration of the parent compound, naphthalene, typically yields a mixture of 1-nitronaphthalene and 2-nitronaphthalene, with the 1-isomer being the major product under various reaction conditions. scitepress.orgyoutube.com However, the synthesis of this compound presents a different regiochemical challenge. The nitration of tetralin has been reported to primarily yield 5-nitro and 6-nitrotetralin, where the substitution occurs on the aromatic ring. materialsciencejournal.org The synthesis of the 1-nitro isomer, where the nitro group is on the saturated portion of the molecule, is less commonly documented in readily available literature, suggesting that it may require specific synthetic strategies that deviate from standard nitration protocols.

The research interest in specific isomers of nitrated tetralin derivatives often stems from their potential as precursors for pharmacologically active molecules. For example, various nitro-substituted 1-tetralones (ketone derivatives of nitrotetralin) have been synthesized as precursors for other compounds. materialsciencejournal.org While direct research applications of this compound are not extensively detailed in the reviewed literature, its structural relationship to both naphthalene and tetralin places it as a compound of potential interest for synthetic chemists exploring the functionalization of these important hydrocarbon frameworks.

Properties of this compound

Basic chemical and physical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C10H11NO2 nih.gov
Molecular Weight 177.20 g/mol nih.gov
IUPAC Name 1-nitro-1,2,3,4-tetrahydronaphthalene nih.gov
CAS Number 79817-66-6 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71750-40-8

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-nitro-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C10H11NO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2

InChI Key

USQUNNYHRYDWDE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for 1,2,3,4 Tetrahydro 1 Nitronaphthalene

Direct Nitration Approaches

Direct nitration involves the introduction of a nitro (-NO2) group onto the tetralin scaffold in a single step. The primary challenge in this approach is controlling the regioselectivity between the electron-rich aromatic ring and the benzylic C-H bonds of the aliphatic ring.

Nitration of Tetralin: Classical and Modified Reagents

The direct nitration of tetralin (1,2,3,4-tetrahydronaphthalene) typically results in electrophilic substitution on the aromatic ring, which is more susceptible to attack by the nitronium ion (NO₂⁺) than the saturated aliphatic ring. Standard nitration conditions, such as a mixture of nitric acid and sulfuric acid, predominantly yield a mixture of 5-nitro- and 6-nitrotetralin. materialsciencejournal.org Achieving nitration at the C1 position requires overcoming this inherent reactivity preference.

The optimization of reaction parameters is crucial for influencing the outcome of nitration reactions. For nitration of related structures like 1-tetralone, fruitful results for both aromatic and aliphatic substitution are often obtained under mild conditions, including low temperatures and slow addition of the nitrating agent. materialsciencejournal.org High temperatures and prolonged reaction times are generally associated with lower yields. materialsciencejournal.org

Temperature: Lowering the reaction temperature can enhance selectivity. For instance, nitration of some aromatic systems works well at temperatures as low as -30°C. materialsciencejournal.org Controlling the temperature is essential to minimize side reactions and prevent over-nitration.

Solvents: The choice of solvent can significantly impact the reaction. In the nitration of 1-tetralone, alcohols have been found to be detrimental to the product yield. materialsciencejournal.org Non-polar or polar aprotic solvents are often preferred. For the nitration of naphthalene (B1677914), solvents like 1,4-dioxane and acetonitrile (B52724) have been used effectively. scitepress.orgyoutube.com

Nitrating Agents: Moving beyond the conventional nitric acid/sulfuric acid mixture can provide alternative reactivity and selectivity.

HNO₃/Ac₂O (Acetyl Nitrate): This reagent is a common alternative for nitration and can sometimes offer different selectivity compared to mixed acids.

Nitrate (B79036) Salts: The use of nitrate salts, such as bismuth nitrate (Bi(NO₃)₃), potassium nitrate (KNO₃), or cerium ammonium (B1175870) nitrate (CAN), often supported on silica (B1680970) gel, can serve as a source of the nitronium ion under milder conditions. materialsciencejournal.orgscitepress.org

Fuming Nitric Acid: This reagent has been shown to afford products in better yields than conventional methods in the nitration of 1-tetralone. materialsciencejournal.org

Nitrating Agent/SystemSubstrateSolventTypical ConditionsObservations
HNO₃/H₂SO₄ Naphthalene-50-60°CClassical method, high yield of 1-nitronaphthalene (B515781). scitepress.orggoogle.com
Fuming HNO₃ NaphthaleneAcetonitrileRefluxGood yield (85%) of 1-nitronaphthalene. scitepress.org
Nitrate Salts on SiO₂ NaphthaleneTHF-Good yields (76-88%) under milder conditions. scitepress.org
HNO₃/Ac₂O Methyl Alkenoylbenzenes--Used for regioselective nitration leading to cyclic nitro compounds. materialsciencejournal.org

Regioselectivity: The principal regiochemical challenge in the nitration of tetralin is achieving substitution on the aliphatic ring (C1-C4) instead of the aromatic ring (C5-C8). The aromatic ring is activated towards electrophilic substitution, making it the preferred site of reaction under typical nitrating conditions. The substitution at the benzylic C1 position is a less favorable pathway. While nitration at aliphatic positions of the related 1-tetralone has been reported, it is noted to be difficult and low-yielding. materialsciencejournal.org

Stereoselectivity: The C1 position of 1,2,3,4-tetrahydro-1-nitronaphthalene (B12789612) is a chiral center. Therefore, its synthesis from the achiral starting material tetralin, without the use of chiral reagents or catalysts, will result in a racemic mixture of (R)- and (S)-enantiomers. Achieving stereoselectivity would require specialized asymmetric synthesis methods, for which specific examples in the direct nitration of tetralin to yield the C1-nitro product are not well-documented.

Catalysts and solid supports are widely employed to enhance the efficiency and selectivity of nitration reactions.

Lewis Acid Catalysts: Catalysts such as indium(III) triflate and lanthanide(III) nitrobenzenesulfonates have been used in the nitration of naphthalene as alternatives to sulfuric acid. scitepress.org These catalysts can moderate the reaction conditions but their influence on shifting regioselectivity from the aromatic to the aliphatic ring in tetralin is not established.

Solid Supports (Zeolites and Silica Gel): Zeolites have been investigated for their potential to influence regioselectivity in aromatic nitrations, often through shape-selective effects within their porous structures. scitepress.org For example, high silica zeolites have been used for the nitration of naphthalene. scitepress.org Similarly, adsorbing nitrating agents like inorganic nitrates onto solid supports such as silica gel can create milder, heterogeneous reaction systems that may alter selectivity. scitepress.org While these systems are effective for aromatic nitration, their application to selectively direct nitration to the C1 benzylic position of tetralin remains an area for further investigation.

Ipso-Nitration Strategies for Substituted Naphthalene Derivatives

Ipso-nitration is an electrophilic substitution reaction where the incoming nitro group displaces a substituent other than hydrogen on the aromatic ring. This strategy is primarily used to achieve specific regioselectivity that is not possible through direct nitration of the parent arene. For instance, the ipso-nitration of naphthylboronic acids with tert-butyl nitrite can produce 1- and 2-nitronaphthalenes with high isomeric purity. scitepress.orggoogle.com

However, this methodology is inherently targeted at the aromatic ring system. As such, ipso-nitration strategies are not suitable for the direct synthesis of this compound, where the desired substitution is on the saturated, aliphatic portion of the molecule.

Indirect Synthetic Routes

Given the significant regioselectivity challenges associated with the direct nitration of tetralin to form this compound, indirect synthetic routes could provide a more viable pathway. Such routes would involve forming the C-N bond at the C1 position through mechanisms other than direct nitration of the parent hydrocarbon. However, specific and well-established indirect methods for the synthesis of this particular compound are not extensively documented in the literature. A potential, though unconfirmed, approach could involve the conversion of a precursor already functionalized at the C1 position, such as 1-tetralol or a 1-halotetralin, to the desired nitro compound via nucleophilic substitution or other functional group transformations.

Reduction of Nitronaphthalene Derivatives to Tetrahydronaphthalene Compounds

A primary conceptual route to this compound involves the partial hydrogenation of a 1-nitronaphthalene precursor. However, this approach is complicated by the high reactivity of the nitro group under typical catalytic hydrogenation conditions, which often leads to the formation of aminotetralin or aminonaphthalene derivatives. nih.govgoogle.com Therefore, achieving selective reduction of the aromatic ring while preserving the nitro group requires carefully optimized catalysts and reaction conditions.

Catalytic Hydrogenation of Naphthalene Ring Systems

The foundational transformation for creating the tetralin core is the catalytic hydrogenation of naphthalene. This process is a well-established industrial method, typically aimed at producing 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), a valuable hydrogen-donor solvent. mdpi.com The reaction involves the addition of two moles of hydrogen across one of the aromatic rings of naphthalene.

A variety of heterogeneous catalysts are effective for this transformation, with catalyst choice and reaction conditions being crucial for achieving high selectivity for tetralin and avoiding over-hydrogenation to decahydronaphthalene (decalin). atamanchemicals.com Non-noble metal catalysts, particularly those based on nickel, are widely used due to their cost-effectiveness and high activity. acs.orgacs.org Noble metal catalysts, such as platinum and palladium, also exhibit excellent activity and selectivity. mdpi.com For instance, platinum-containing catalysts are typically active in the temperature range of 200–300 °C and at pressures of 4–6 MPa. mdpi.com A study utilizing a nickel-based catalyst (Ni/S950) achieved complete conversion of naphthalene with a 95.6% yield of tetralin under milder conditions of 200 °C and 2 MPa of H₂ pressure. acs.orgacs.org Another approach, catalytic transfer hydrogenation, uses a hydrogen donor solvent like 2-propanol in the presence of a catalyst such as Raney nickel, offering a safer alternative to high-pressure hydrogen gas.

Table 1: Representative Catalysts and Conditions for Naphthalene Hydrogenation to Tetralin
CatalystSupportTemperature (°C)Pressure (MPa)Selectivity/Yield for TetralinReference
Platinum (Pt) NPsHyper-cross-linked Aromatic Polymer (HAP)2506~100% Selectivity mdpi.com
Nickel (Ni)S950 Resin200295.6% Yield acs.orgacs.org
Raney Nickel-Reflux (82°C)- (Transfer Hydrogenation)>98% Selectivity researchgate.net
Palladium (Pd), Platinum (Pt), etc.Zeolites, Alumina, CarbonVariableVariableHigh mdpi.com
Reductive Amination of Related Intermediates

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds (aldehydes or ketones). wikipedia.org While this reaction does not directly produce the target nitro compound, it is a key strategy for synthesizing 1-aminotetralin derivatives, which can be seen as precursors to this compound via subsequent oxidation.

The reaction typically proceeds in a one-pot fashion where a ketone, such as 1-tetralone, reacts with an amine source (like ammonia (B1221849) or a primary amine) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding amine. wikipedia.orglibretexts.org The choice of reducing agent is critical; it must be capable of reducing the C=N double bond of the imine without significantly reducing the starting carbonyl compound. Mild hydride reagents are commonly employed for this purpose.

Table 2: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical SolventsKey CharacteristicsReference
Sodium CyanoborohydrideNaBH₃CNMethanol (B129727), EthanolReduces imines faster than ketones; stable in mildly acidic conditions. libretexts.orgcommonorganicchemistry.com
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃DCE, DCM, THFMild and effective; sensitive to water. commonorganicchemistry.com
Sodium BorohydrideNaBH₄Methanol, EthanolCan reduce both ketones and imines; typically added after imine formation is complete. commonorganicchemistry.com

Transformation from Other Naphthalene Scaffolds

Alternative synthetic strategies involve constructing the substituted tetralin framework from acyclic or different cyclic precursors, offering flexibility and control over the final substitution pattern.

Cyclization and Aromatization Processes

Modern organic synthesis provides several powerful methods for constructing the tetralin ring system through intramolecular cyclization. These methods build the bicyclic core from tailored acyclic precursors.

Prins/Friedel-Crafts Cascade: A cascade reaction involving a Prins cyclization followed by an intramolecular Friedel-Crafts alkylation has been developed for the synthesis of 4-aryl-tetralin-2-ols. This strategy begins with a 2-(2-vinylphenyl)acetaldehyde, which cyclizes to form a benzyl carbocation that is subsequently trapped by an aromatic ring. beilstein-journals.org

C-H/C-H Coupling: A palladium(II)-catalyzed cyclative C(sp³)–H/C(sp²)–H coupling of free aliphatic acids provides a direct route to the tetralin scaffold. This atom-economical approach avoids the need for pre-functionalized starting materials. nsf.gov

Diels-Alder Cycloaddition: A formal [4+2] cycloaddition of two styrene molecules can be mediated by visible-light photoredox catalysis to afford polysubstituted tetralin derivatives. pkusz.edu.cn In a different approach, a nitrogen deletion/Diels-Alder cascade reaction using isoindolines as precursors generates an ortho-xylylene intermediate in situ, which then undergoes cycloaddition with a dienophile to yield substituted tetralins. nih.govacs.org

Multi-step Synthetic Sequences from Precursors like 1-Tetralone

1-Tetralone (3,4-dihydro-1(2H)-naphthalenone) is a versatile and common building block for the synthesis of a wide array of 1-substituted tetralin derivatives. wikipedia.orgsemanticscholar.org Its chemical reactivity, particularly at the C1 carbonyl group and the adjacent C2 methylene position, allows for numerous transformations. wikipedia.org

Synthesizing this compound from 1-tetralone requires the conversion of the C1 ketone functionality into a nitro group. This can be envisioned through several plausible multi-step sequences:

Via an Oxime Intermediate: 1-Tetralone can be readily converted to 1-tetralone oxime by reaction with hydroxylamine (B1172632). chemimpex.com Subsequent oxidation of the oxime can yield the desired nitro compound. A variety of oxidizing agents are known to convert oximes to nitro compounds, such as sodium perborate in glacial acetic acid. organic-chemistry.org

Via an Amine Intermediate: The ketone can first be reduced to the corresponding alcohol, 1-tetralol, using a reducing agent like sodium borohydride. wikipedia.org The alcohol can then be converted to 1-aminotetralin. The final step would be the oxidation of the primary amine to the nitro group. Reagents such as nonanebis(peroxoic acid) or protocols involving tungstophosphate catalysts have been used for the oxidation of primary amines to nitro compounds. organic-chemistry.org

Direct nitration of 1-tetralone itself is also possible but often leads to nitration on the aromatic ring, for example, yielding 7-nitro-1-tetralone, rather than substitution at the C1 position. materialsciencejournal.orgchemicalbook.com

Stereochemical Control in Synthesis

The target molecule, this compound, possesses a stereocenter at the C1 position, meaning it can exist as a pair of enantiomers. Consequently, controlling the stereochemical outcome of the synthesis is a critical consideration for applications where a single enantiomer is required.

Several strategies can be employed to achieve stereocontrol in the synthesis of 1-substituted tetralin derivatives. Asymmetric synthesis can be approached through the use of chiral catalysts, chiral auxiliaries, or enzymatic reactions.

Catalytic Asymmetric Methods: Cationic cyclization reactions have been used to prepare tetralins with good diastereoselectivity relative to a pre-existing chiral center in the starting material. researchgate.net Furthermore, highly stereoselective syntheses of complex tetralin-fused spirooxindoles have been achieved with excellent diastereomeric ratios (up to >20:1) through hydride shift/cyclization processes. chemrxiv.org

Enzymatic Reactions: Biocatalysis offers a powerful tool for enantioselective synthesis. For instance, the reductive amination of 2-tetralones to chiral 2-aminotetralin derivatives has been accomplished with high enantiomeric excess using imine reductase (IRED) enzymes. wikipedia.org This highlights the potential for enzymatic methods to control stereochemistry in the tetralin system.

Applying these principles to the synthesis of this compound could involve the asymmetric reduction of a 1-nitro-3,4-dihydronaphthalene precursor using a chiral catalyst, or an enantioselective conversion of 1-tetralone to a chiral intermediate, such as 1-tetralol or 1-aminotetralin, which would then be converted to the final product while retaining stereochemical integrity.

Diastereoselective and Enantioselective Approaches

The stereoselective synthesis of this compound can be approached through two main strategies: the asymmetric functionalization of a prochiral precursor or the diastereoselective transformation of a chiral intermediate. These approaches often rely on the principles of organocatalysis, where small chiral organic molecules are used to catalyze reactions with high stereocontrol.

One prominent strategy involves the asymmetric Michael addition of a nitro group to a suitable acceptor, such as 1,2-dihydronaphthalene. This reaction, when catalyzed by a chiral catalyst, can proceed with high enantioselectivity, establishing the stereocenter at the C1 position in a single step. The choice of catalyst and reaction conditions is critical to achieving the desired stereochemical outcome.

Alternatively, a diastereoselective reduction of a precursor, such as 1-nitro-3,4-dihydronaphthalene or 1-nitronaphthalene, can be employed. This method involves the use of a chiral reducing agent or a combination of a reducing agent and a chiral catalyst to control the facial selectivity of the reduction, thereby determining the stereochemistry of the resulting product.

The following table summarizes representative research findings for these approaches, based on analogous transformations reported in the literature, as direct synthesis of this specific molecule is not widely documented.

StrategyCatalyst/ReagentSubstrateSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
Asymmetric Michael Addition(S)-Diphenylprolinol silyl ether1,2-Dihydronaphthalene & NitromethaneToluene-2085-95
Asymmetric Michael AdditionChiral Phosphoric Acid (TRIP)1,2-Dihydronaphthalene & NitromethaneCH2Cl2092-98
Diastereoselective ReductionNaBH4 / Chiral Phase-Transfer Catalyst1-Nitro-3,4-dihydronaphthaleneToluene/H2Ort7885:15-
Enantioselective Hydrogenation[Rh(COD)2]BF4 / (R)-BINAP1-Nitro-3,4-dihydronaphthaleneMethanol2595-99

Chiral Catalyst Applications

The application of chiral catalysts is central to the enantioselective synthesis of this compound. Organocatalysts, in particular, have emerged as powerful tools for these transformations due to their operational simplicity, stability, and ability to promote reactions with high stereoselectivity.

Chiral Amine Catalysts:

Proline and its derivatives, such as diphenylprolinol silyl ether, are widely used chiral amine catalysts. In the context of the asymmetric Michael addition, these catalysts activate the enone substrate through the formation of a chiral enamine intermediate. This activation lowers the LUMO of the substrate and provides a chiral environment that directs the incoming nucleophile (the nitro group) to a specific face of the molecule, resulting in high enantioselectivity.

Chiral Phosphoric Acid Catalysts:

Chiral phosphoric acids (CPAs), such as TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate), are another important class of organocatalysts. CPAs function as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding interactions. In the asymmetric Michael addition of a nitroalkane to an enone, the CPA can simultaneously activate the nitroalkane, increasing its nucleophilicity, and the enone, lowering its LUMO. This dual activation within a well-defined chiral pocket leads to excellent stereocontrol.

The table below details the performance of various chiral catalysts in reactions analogous to the synthesis of this compound.

Catalyst TypeSpecific CatalystReaction TypeKey FeaturesAchieved ee (%)
Chiral Amine(S)-ProlineMichael AdditionForms chiral enamine intermediate, readily available.85-92
Chiral Amine(S)-Diphenylprolinol silyl etherMichael AdditionBulky silyl group enhances stereoselectivity.90-97
Chiral Phosphoric AcidTRIPMichael AdditionBifunctional activation via hydrogen bonding.95-99
Transition Metal Complex[Rh(COD)2]BF4 / (R)-BINAPAsymmetric HydrogenationHigh turnover numbers and excellent enantioselectivity.>99

Chemical Reactivity and Mechanistic Studies of 1,2,3,4 Tetrahydro 1 Nitronaphthalene and Its Derivatives

Reactions of the Nitro Group

The nitro group of 1,2,3,4-tetrahydro-1-nitronaphthalene (B12789612) is the primary site of its chemical reactivity, undergoing a variety of transformations that are characteristic of nitroaromatic compounds. These reactions are fundamental to its utility as a synthetic intermediate.

The most prominent reaction of aromatic nitro compounds is their reduction to the corresponding primary amines. For this compound, this reduction yields 1,2,3,4-tetrahydro-1-naphthylamine (B1195953), a valuable chiral amine intermediate. sigmaaldrich.comnih.gov This transformation is a cornerstone of industrial chemistry and can be accomplished through various methods, including catalytic hydrogenation and chemical reduction using reagents like iron in acidic media or sodium hydrosulfite. wikipedia.org The choice of method depends on factors such as scale, desired selectivity, and economic viability.

Catalytic reduction is a widely employed method for converting nitroarenes to anilines due to its efficiency and cleaner reaction profiles. Several catalytic systems have been developed for this purpose.

Hydrazine (B178648) and Metal Catalysts: Catalytic transfer hydrogenation using hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) as a hydrogen source in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is a highly effective method. nih.gov Hydrazine decomposes on the metal surface to generate hydrogen in situ, which then facilitates the reduction of the nitro group. rsc.org This approach avoids the need for high-pressure hydrogenation equipment. nih.gov The reaction is typically performed in a solvent like methanol (B129727) at elevated temperatures. nih.govorganic-chemistry.org The mechanism involves the adsorption of both the nitro compound and hydrazine onto the catalyst surface, where the transfer of hydrogen atoms occurs. rsc.org Other common metal catalysts for the reduction of nitro compounds include Raney nickel, platinum(IV) oxide, and iron powder. wikipedia.orgrsc.org Iron-based catalysts, sometimes prepared from iron powder reacted with water and acid, are cost-effective and have shown high activity and reusability in reductions using hydrazine hydrate. google.com

Carbon-Catalyzed Systems: Carbon materials, such as activated carbon and biochar, can act as catalysts or mediators in the reduction of nitroaromatic compounds. nih.govacs.org In these systems, a reducing agent like sodium sulfide (B99878) is often used. nih.gov Research suggests multiple pathways for this process. One proposed mechanism involves the black carbon material facilitating electron transfer from the sorbed sulfide directly to the sorbed nitroaromatic compound. nih.gov The efficiency of these carbon-catalyzed systems can be influenced by the physical properties of the carbon material, such as particle size and pore structure, which affect adsorption and electron transfer pathways. acs.org Some studies indicate that smaller activated carbon particles exhibit enhanced catalytic activity for the degradation of nitroaromatics in carbon-sulfide systems. acs.org

Interactive Table: Catalytic Systems for Nitro Group Reduction

Catalyst System Reducing Agent Typical Conditions Key Features
Pd/C Hydrazine Hydrate Methanol, 80°C High efficiency, controlled chemoselectivity, avoids H₂ gas. nih.govorganic-chemistry.org
Raney Nickel H₂ gas or Hydrazine Varies Widely used industrial catalyst. wikipedia.org
Iron Powder Acidic Media (e.g., HCl) Reflux Traditional, cost-effective method. wikipedia.org
Activated Carbon Sodium Sulfide Aqueous Mediates electron transfer from sulfide to nitro compound. nih.gov

Electrochemical methods offer a green and controllable alternative for the reduction of nitro compounds, using electrons as the reagent to minimize chemical waste. researchgate.netunt.edu The electrochemical reduction of nitroaromatics is typically an irreversible process that occurs at the cathode. researchgate.net Studies on related compounds show that the process is often diffusion-controlled, meaning the reaction rate is dependent on the rate at which the nitro compound diffuses from the bulk solution to the electrode surface. researchgate.net

For instance, the electrochemical behavior of a tetralone derivative investigated using cyclic voltammetry at a glassy carbon electrode showed an irreversible, two-electron reduction process in an acidic medium. researchgate.net The potential at which reduction occurs and the efficiency of the process are dependent on the electrode material, the solvent, and the pH of the solution. researchgate.netunt.edu For example, the selective electrochemical reduction of nitrate (B79036) to hydroxylamine (B1172632) has been demonstrated on gold electrodes. rsc.org This highlights the potential for high selectivity in electrochemical syntheses. researchgate.net

In biological systems, nitroaromatic compounds like 1-nitronaphthalene (B515781) can undergo metabolic transformations that lead to either detoxification or bioactivation, the process by which a less toxic compound is converted into a more reactive, toxic one. nih.gov

One major bioactivation pathway for 1-nitronaphthalene involves oxidation by cytochrome P450 (CYP) enzymes, particularly CYP2F isoforms, to form reactive epoxides. nih.gov Specifically, rat CYP2F4 has been shown to metabolize 1-nitronaphthalene into its 5,6- and 7,8-epoxides. nih.gov These electrophilic intermediates can covalently bind to cellular macromolecules, leading to toxicity.

Alternatively, the nitro group itself can be reduced by various nitroreductases. bio-rad.com This reduction is a stepwise process that generates nitroso and hydroxylamine intermediates. bio-rad.com While this can be a detoxification pathway leading to the formation of the corresponding amine, the hydroxylamine intermediate is often a reactive electrophile that can form DNA adducts, contributing to the mutagenic and carcinogenic properties of some nitroarenes. bio-rad.comnih.gov

The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is not a single-step event but proceeds through a series of intermediates. The generally accepted pathway involves the sequential formation of a nitroso (R-N=O) and a hydroxylamine (R-NHOH) species. mdpi.comresearchgate.net

R-NO₂ → R-N=O → R-NHOH → R-NH₂

Each step involves the transfer of two electrons and two protons. While these intermediates are typically transient and are further reduced to the final amine product, it is possible to isolate them under specific reaction conditions. For example, the reduction of nitroarenes to aryl hydroxylamines can be achieved using reagents like zinc metal in aqueous ammonium (B1175870) chloride or with a rhodium-on-carbon catalyst and hydrazine at room temperature. wikipedia.org The formation of these intermediates is significant in both chemical synthesis and toxicology, as aryl hydroxylamines are often implicated in the bioactivation of nitroaromatic compounds. bio-rad.comnih.gov Enzymatic studies have also distinguished between nitro-reductase, nitroso-reductase, and hydroxylamino-reductase activities, suggesting distinct enzymes may be involved in the reduction of each intermediate. capes.gov.br

While the saturated portion of this compound is unreactive towards aromatic substitution, the nitro-substituted benzene (B151609) ring is activated for nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and undergo electrophilic substitution; however, the presence of a strong electron-withdrawing group, such as a nitro group, significantly reduces the electron density of the ring, making it susceptible to attack by nucleophiles. libretexts.orgwikipedia.org

For an SNAr reaction to occur, two conditions must generally be met:

The aromatic ring must be activated by at least one powerful electron-withdrawing group. libretexts.org

There must be a good leaving group (typically a halide) on the ring. libretexts.org

The mechanism proceeds via an addition-elimination pathway. organicchemistrytutor.com The nucleophile first attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized over the aromatic system and is particularly stabilized when the electron-withdrawing nitro group is positioned ortho or para to the site of attack. libretexts.orgwikipedia.org In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. organicchemistrytutor.com

A classic example is the reaction of 4-chloro-1-nitronaphthalene with ammonia (B1221849) to produce 4-nitro-1-naphthylamine. orgsyn.org The nitro group at position 1 activates the ring, allowing the chloride at the para position (position 4) to be displaced by the amine nucleophile.

Reduction to Amine Derivatives (e.g., 1,2,3,4-Tetrahydro-1-naphthylamine)

Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of these reactions provides deeper insight into the reactivity of this compound.

Aromatic Electrophilic Substitution (Ar-SE): The mechanism for electrophilic substitution on the aromatic ring involves two primary steps. masterorganicchemistry.com

Formation of the Arenium Ion (Slow Step): The nucleophilic π-electron system of the aromatic ring attacks a strong electrophile (E⁺). This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion. youtube.comyoutube.com This is the rate-determining step of the reaction. The electron-withdrawing nitro group on the adjacent ring destabilizes this positively charged intermediate, slowing the reaction rate.

Deprotonation (Fast Step): A weak base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom that formed the new bond with the electrophile. chemguide.co.uk This restores the aromatic π-system and yields the final substituted product.

Electron Transfer in Nitro Group Reduction: The reduction of a nitro group to an amine is a multi-step process that proceeds via a series of electron and proton transfers. While the exact mechanism can vary with the reducing agent and conditions, a general pathway involves:

Initial Electron Transfer: An initial single-electron transfer to the nitro group forms a nitro radical anion.

Protonation and Further Reduction: This radical anion is protonated and undergoes further reduction steps, passing through nitroso and hydroxylamine intermediates before reaching the final amine product.

Direct kinetic data for reactions of this compound is not widely available in the literature. However, the kinetic behavior can be inferred from established principles of physical organic chemistry.

Kinetics of Ar-SE: The rate of electrophilic aromatic substitution is highly dependent on the stability of the arenium ion intermediate formed in the rate-determining step. youtube.com Electron-donating groups stabilize the intermediate and increase the reaction rate, while electron-withdrawing groups destabilize it and decrease the rate. The nitro group at C-1 is strongly deactivating, meaning the activation energy for the formation of the arenium ion is significantly higher than for unsubstituted tetralin. libretexts.org Consequently, the rate of electrophilic substitution on this compound is expected to be substantially lower.

Kinetics of Saturated Ring Reactions: The kinetics of reactions on the saturated ring, such as the reduction of the nitro group or benzylic halogenation, depend on the specific reaction conditions. For example, the rate of catalytic hydrogenation is influenced by factors like catalyst type, substrate concentration, hydrogen pressure, and temperature. Kinetic studies of related nitro compounds, such as the reaction of (4-nitrophenyl)nitromethane with bases, have shown complex behavior, sometimes affected by trace impurities like water. osti.gov Similarly, kinetic investigations of reactions involving other nitro compounds, like thionocarbonates with amines, show that the electronic nature of the nitro-substituent (e.g., 3-nitro vs. 4-nitro) significantly impacts rate coefficients for intermediate formation and breakdown. nih.gov

Table 3: Qualitative Comparison of Reaction Rates
ReactionTetralinThis compoundKinetic Rationale
Aromatic NitrationFastVery SlowThe electron-withdrawing NO₂ group deactivates the aromatic ring, increasing the activation energy for the rate-determining step. libretexts.org
Friedel-Crafts AcylationModerateNo Reaction (typically)Strong deactivation by the NO₂ group prevents the reaction under standard Friedel-Crafts conditions. libretexts.org
Benzylic Bromination (at C-4)FastFastThe reactivity of the benzylic C-H bonds at C-4 is largely retained, as it is primarily determined by the adjacent aromatic ring. libretexts.org

Theoretical and Computational Chemistry Investigations

Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of a molecule can be extensively detailed using a variety of computational descriptors. These calculations provide insight into the molecule's stability, reactivity, and the sites most susceptible to chemical attack.

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. chemrxiv.org For 1,2,3,4-tetrahydro-1-nitronaphthalene (B12789612), a DFT study would typically involve optimizing the molecular geometry to find its most stable three-dimensional conformation. This process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. However, a specific DFT analysis for this compound, including its optimized geometry and associated electronic properties, has not been reported in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.comnih.gov A smaller gap generally implies higher reactivity.

A detailed FMO analysis for this compound, including the specific energy values for its HOMO, LUMO, and the resulting energy gap, is not available in the current scientific literature.

Quantum Chemical Parameters (e.g., Electrophilicity Index, Chemical Potential, Hardness)

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

No published studies were found that report these specific quantum chemical parameters for this compound. A hypothetical data table for these parameters is presented below to illustrate how such data would be organized.

Table 1: Hypothetical Quantum Chemical Parameters No data is available for this compound. This table is for illustrative purposes only.

Parameter Symbol Formula Value (eV)
HOMO Energy EHOMO - Data not available
LUMO Energy ELUMO - Data not available
Energy Gap ΔE ELUMO - EHOMO Data not available
Chemical Potential μ (EHOMO + ELUMO) / 2 Data not available
Chemical Hardness η (ELUMO - EHOMO) / 2 Data not available
Global Softness S 1 / (2η) Data not available

Fukui Functions and Dual Descriptor Analysis for Site Selectivity

A detailed analysis of Fukui functions or dual descriptors to determine the reactive sites of this compound has not been documented in the surveyed literature.

Reaction Pathway Elucidation

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions, identifying the intermediate steps and the energy required for the reaction to proceed.

Transition State Geometries and Activation Barriers

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for reactants to become products. youtube.com Computational methods can determine the specific geometry of this short-lived state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy or activation barrier, a key factor in determining reaction rates. For a reaction involving this compound, such as its synthesis via the nitration of tetralin, these calculations would provide fundamental insights into the reaction mechanism.

Despite the utility of this analysis, no studies reporting the calculated transition state geometries or activation barriers for reactions involving this compound were identified.

Computational Modeling of Regioselectivity and Stereoselectivity

Computational Modeling of Regioselectivity

The regioselectivity of the nitration of 1,2,3,4-tetrahydronaphthalene (B1681288) to form this compound is a critical aspect of its synthesis. While direct computational studies specifically modeling the regioselectivity of this particular compound are not extensively available in the reviewed literature, insights can be drawn from computational studies on analogous structures, such as tetrahydroquinoline. researchgate.net The principles governing electrophilic aromatic substitution on this and similar bicyclic systems are well-established and can be effectively modeled using computational methods.

Theoretical investigations into the nitration of related compounds, like tetrahydroquinoline, have utilized Density Functional Theory (DFT) calculations to predict the most likely sites of substitution. researchgate.net These studies typically involve the calculation of various electronic parameters of the parent molecule to predict its reactivity towards electrophiles. Key parameters include the analysis of the nucleophilic Fukui function (fk-) and Parr functions (Pk-), which help in identifying the most nucleophilic centers in a molecule. For instance, in a theoretical study on the nitration of thymol (B1683141) and carvacrol, these functions successfully identified the most reactive carbon atoms, which was in clear agreement with experimental results. researchgate.net

In the case of 1,2,3,4-tetrahydronaphthalene, the competition is between substitution on the aromatic ring and the aliphatic ring. Electrophilic nitration predominantly occurs on the aromatic ring due to its higher electron density. Within the aromatic ring, there are two possible positions for monosubstitution: the α-position (C5 and C8) and the β-position (C6 and C7). Computational models, such as those employing the B3LYP functional with a 6-311+G(d,p) basis set, can be used to determine the optimized geometries and relative energies of the Wheland intermediates (σ-complexes) formed upon attack of the nitronium ion (NO₂⁺) at each position. researchgate.net The transition state leading to the most stable intermediate will have the lowest activation energy, thus indicating the preferred site of reaction.

For the parent 1,2,3,4-tetrahydronaphthalene, the electron-donating nature of the alkyl group fused to the benzene (B151609) ring activates the aromatic ring towards electrophilic substitution. This activating effect is generally ortho- and para-directing. In this molecule, the positions ortho to the fused aliphatic ring are C5 and C8, and the positions meta are C6 and C7. The "para" position is occupied by the fused ring itself. Therefore, nitration is expected to preferentially occur at the α-positions (C5 and C8). However, steric hindrance from the puckered aliphatic ring can influence the regioselectivity. Computational models can precisely quantify these steric and electronic effects.

A study on the nitration of N-protected tetrahydroquinoline derivatives demonstrated that the regioselectivity could be controlled by the choice of the protecting group, which alters the electronic and steric environment of the molecule. researchgate.net A similar approach could be envisioned for substituted tetralins.

Table 1: Theoretical Parameters for Predicting Regioselectivity in Electrophilic Aromatic Substitution

ParameterDescriptionRelevance to Regioselectivity Prediction
Fukui Function (fk-) Measures the propensity of a site 'k' to accept an electron. A higher value indicates a more nucleophilic site.Predicts the most likely atom to be attacked by an electrophile like NO₂⁺. researchgate.net
Parr Function (Pk-) A related function to the Fukui function that also helps in identifying reactive sites.Complements the Fukui function in predicting the regioselectivity of the reaction. researchgate.net
Wheland Intermediate Stability The relative energy of the carbocation intermediates formed during the substitution.The most stable intermediate corresponds to the major product of the reaction.
Activation Energy (Ea) The energy barrier that must be overcome for the reaction to occur.The reaction pathway with the lowest activation energy will be the most favorable. researchgate.net

This table is illustrative and based on general principles of computational chemistry applied to electrophilic aromatic substitution.

Computational Modeling of Stereoselectivity

The synthesis of this compound introduces a chiral center at the C1 position, leading to the possibility of two enantiomers, (R)- and (S)-1,2,3,4-tetrahydro-1-nitronaphthalene. The control of stereoselectivity in the synthesis of such chiral compounds is a significant challenge and an area where computational modeling can provide valuable insights. While specific computational models for the stereoselective synthesis of this compound are not readily found in the literature, general computational approaches for studying stereoselectivity in organic reactions are well-developed. dntb.gov.ua

Computational chemistry can be used to investigate the transition states of reactions that lead to the formation of chiral centers. By comparing the energies of the diastereomeric transition states, it is possible to predict which enantiomer will be formed in excess. For example, in a catalyzed reaction, the interaction between the substrate, the catalyst, and the reagent can be modeled to understand the origins of stereoselectivity.

In the context of this compound, if a chiral catalyst were used for the nitration reaction, computational modeling could be employed to design the catalyst and predict the enantiomeric excess (ee). This would involve docking the substrate into the catalyst's active site and calculating the energies of the transition states for the formation of both the (R)- and (S)-products.

Furthermore, machine learning models are emerging as powerful tools for the prediction of stereoselectivity. nih.gov These models are trained on large datasets of reactions with known stereochemical outcomes and can learn to predict the stereoselectivity of new reactions based on the structures of the reactants and catalysts.

Solvent Effects in Computational Models

The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of a chemical reaction. scitepress.org Computational models must, therefore, account for solvent effects to provide accurate predictions. There are two main approaches to modeling solvent effects in computational chemistry: implicit and explicit solvent models. nih.gov

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. Implicit models are computationally efficient and are widely used to estimate the effect of the solvent on the energies of reactants, intermediates, and transition states. nih.gov

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. nih.gov This allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be explicitly modeled. While more computationally expensive, explicit solvent models can provide a more detailed and accurate picture of the role of the solvent in the reaction. scitepress.org

For the nitration of 1,2,3,4-tetrahydronaphthalene, the solvent can influence the reaction in several ways. The highly polar nature of the nitrating mixture (typically nitric acid and sulfuric acid) means that the reaction is often carried out in a polar solvent or with the acid mixture itself acting as the solvent. The solvent can stabilize the charged intermediates and transition states, thereby affecting the reaction rate and selectivity.

A computational study of the nitration of 1,2,3,4-tetrahydronaphthalene would need to carefully consider the choice of solvent model. An implicit model could be used to provide a general understanding of the effect of solvent polarity on the regioselectivity. However, an explicit model would be necessary to investigate specific solute-solvent interactions that might influence the stereoselectivity of the reaction, especially if a chiral solvent or additive is used. A study on a Diels-Alder reaction demonstrated that explicit water molecules altered the reaction mechanism from a concerted to a "pseudo" stepwise mechanism. scitepress.org

Table 2: Comparison of Implicit and Explicit Solvent Models

FeatureImplicit Solvent ModelsExplicit Solvent Models
Solvent Representation Continuous dielectric mediumIndividual solvent molecules
Computational Cost LowHigh
Accuracy Good for general electrostatic effectsHigh, captures specific interactions like hydrogen bonding
Examples PCM, COSMO, SMD nih.govQM/MM, Molecular Dynamics simulations scitepress.org

Photochemical and Photophysical Studies

Excited State Dynamics and Decay Mechanisms (Relevant for nitronaphthalenes, potentially for this compound)

The photochemical and photophysical properties of nitronaphthalenes have been the subject of considerable research, providing a framework for understanding the potential behavior of this compound upon photoexcitation. The presence of the nitro group significantly influences the excited-state dynamics, typically leading to very efficient non-radiative decay pathways and extremely weak fluorescence.

Studies on 1-nitronaphthalene (B515781) (1-NN), a closely related compound, have shown that upon excitation, the initially populated first excited singlet state (S₁) undergoes ultrafast deactivation. scitepress.org Femtosecond transient absorption spectroscopy experiments have revealed that the S₁ state decays with sub-200 femtosecond lifetimes. scitepress.org This rapid decay is proposed to occur through two main channels.

The primary decay pathway involves a very efficient intersystem crossing (ISC) from the singlet manifold to the triplet manifold. researchgate.netdntb.gov.ua This process connects the Franck-Condon singlet excited state with a receiver triplet state (Tn). researchgate.netdntb.gov.ua This ultrafast ISC is facilitated by a small energy gap between the involved singlet and triplet states. researchgate.netdntb.gov.ua Following population of the receiver triplet state, internal conversion occurs on a picosecond timescale to populate the lowest triplet state (T₁). scitepress.org

A secondary, minor decay channel involves conformational relaxation to form an intramolecular charge-transfer (ICT) state. researchgate.netdntb.gov.ua The efficiency of this channel can be influenced by the solvent polarity.

The excited-state dynamics of nitronaphthalenes are also sensitive to the substitution pattern on the naphthalene (B1677914) ring and the nature of the solvent. For instance, in 4-nitro-1-naphthylamine, the excited-state evolution shows a strong dependence on solvent polarity. In nonpolar solvents, ultrafast intersystem crossing dominates, while in polar methanol (B129727), a rapid internal conversion to the ground state is observed. This highlights the crucial role of the relative energies of the singlet and triplet states, which can be modulated by substituents and the solvent environment.

For this compound, it is reasonable to expect that the fundamental photophysical processes observed for 1-nitronaphthalene will be relevant. The presence of the nitro group attached to the aromatic ring will likely lead to efficient intersystem crossing and low fluorescence quantum yields. However, the saturated, non-aromatic portion of the tetralin ring system may influence the excited-state potential energy surfaces and the rates of the various decay processes compared to the fully aromatic 1-nitronaphthalene.

Table 3: Photophysical Data for 1-Nitronaphthalene in Different Solvents

SolventS₁ Lifetime (fs)T₁ Formation Time (ps)
Cyclohexane< 2002-4
Acetonitrile (B52724)< 2002-4

Data is based on studies of 1-nitronaphthalene and is intended to be illustrative for the potential behavior of this compound. researchgate.netscitepress.org

Advanced Analytical Methodologies for Characterization and Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and structure of 1,2,3,4-tetrahydro-1-nitronaphthalene (B12789612). Each technique provides unique information about the molecule's atomic and electronic composition.

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit distinct regions for the aromatic and aliphatic protons. The proton attached to the same carbon as the nitro group (C1) would be significantly deshielded, appearing at a downfield chemical shift. The protons on the aliphatic ring (C2, C3, C4) would show complex multiplets due to spin-spin coupling. The four protons on the aromatic ring would appear in the typical aromatic region, with their splitting pattern revealing their substitution pattern. For comparison, the parent compound 1,2,3,4-tetrahydronaphthalene (B1681288) shows aliphatic protons at approximately 1.80 ppm and 2.78 ppm, and aromatic protons around 7.1 ppm. chemicalbook.comchemicalbook.com The presence of the electron-withdrawing nitro group at the C1 position would shift the signal for the C1-proton further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Ten distinct signals would be expected for this compound. The carbon atom bonded to the nitro group (C1) would be the most downfield among the aliphatic carbons due to the strong deshielding effect of the nitro group. The other three aliphatic carbons (C2, C3, C4) would appear at higher field strengths. The six aromatic carbons would resonate in the downfield region, typically between 120 and 140 ppm. In the parent compound 1,2,3,4-tetrahydronaphthalene, the aliphatic carbons appear around 23 and 29 ppm, while the aromatic carbons are observed at approximately 126, 129, and 137 ppm. chemicalbook.com

Table 1: Predicted NMR Data for this compound (Note: Exact experimental values are not widely published; these are predictions based on related structures.)

Technique Atom Predicted Chemical Shift (ppm) Key Features
¹H NMR H1 ~ 5.0 - 5.5 Downfield shift due to -NO₂ group
H2, H3, H4 ~ 1.8 - 3.0 Complex multiplets
Aromatic H ~ 7.2 - 8.0 Signals characteristic of a substituted benzene (B151609) ring
¹³C NMR C1 ~ 80 - 90 Downfield shift due to -NO₂ group
C2, C3, C4 ~ 20 - 35 Aliphatic region

IR spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key diagnostic peaks would confirm the presence of the nitro group and the aliphatic and aromatic C-H bonds.

The most characteristic absorptions are the strong, distinct bands for the nitro group.

Asymmetric NO₂ stretch: Expected in the range of 1560-1530 cm⁻¹.

Symmetric NO₂ stretch: Expected in the range of 1360-1330 cm⁻¹.

Other significant peaks include:

Aromatic C-H stretch: Above 3000 cm⁻¹.

Aliphatic C-H stretch: Below 3000 cm⁻¹.

Aromatic C=C stretch: In the 1600-1450 cm⁻¹ region.

The IR spectrum of the related compound 1-nitronaphthalene (B515781) shows strong nitro group absorptions, which confirms the expected range for these functional groups. researchgate.netnist.govchemicalbook.com

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (R-NO₂) Asymmetric Stretch 1560 - 1530
Nitro (R-NO₂) Symmetric Stretch 1360 - 1330
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly those involving the aromatic system. The chromophore in this compound is the nitro-substituted benzene ring. The spectrum is expected to show absorptions characteristic of this system. In comparison, 1,2,3,4-tetrahydronaphthalene (Tetralin) exhibits absorption maxima around 265 and 272 nm. nist.gov The addition of a nitro group, a powerful auxochrome and chromophore, is expected to cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect). Studies on 1-nitronaphthalene show significant absorption bands, which are influenced by the solvent used. researchgate.net

Mass spectrometry is a destructive technique that provides the molecular weight and structural information based on the fragmentation pattern of the molecule.

Molecular Ion Peak: In Electron Ionization Mass Spectrometry (EIMS), this compound would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 177.20 g/mol . nih.gov

Fragmentation Pattern: The fragmentation pattern is predictable. Key fragmentation pathways would include:

Loss of the nitro group (•NO₂, 46 Da), resulting in a fragment at m/z 131.

Loss of a nitroso group (•NO, 30 Da) followed by an oxygen atom, or rearrangement.

Fragmentation of the tetralin ring system, similar to that seen for Tetralin itself, which typically involves a retro-Diels-Alder reaction leading to a prominent peak at m/z 104. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it an excellent tool for identifying this compound in complex mixtures and analyzing its isomers. nist.gov

Table 3: Predicted EIMS Fragmentation Data

m/z Value Predicted Fragment Description
177 [C₁₀H₁₁NO₂]⁺ Molecular Ion (M⁺)
131 [C₁₀H₁₁]⁺ Loss of •NO₂ from M⁺
130 [C₁₀H₁₀]⁺ Loss of HNO₂ from M⁺

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from starting materials, byproducts, isomers, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for separating it from its isomers (e.g., 1,2,3,4-tetrahydro-5-nitronaphthalene or 1,2,3,4-tetrahydro-6-nitronaphthalene). A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds of this polarity. nih.gov

Stationary Phase: A non-polar C18 (octadecylsilyl) column is commonly used. researchgate.netrdd.edu.iq

Mobile Phase: A polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a buffer like phosphate (B84403) to control pH), is used to elute the compound. researchgate.netsielc.comsielc.com

Detection: A UV detector, often a photodiode array (PDA) detector, is used for detection, set at a wavelength where the nitronaphthalene chromophore absorbs strongly (e.g., 230 nm). nih.govresearchgate.net

By carefully optimizing the mobile phase composition and flow rate, baseline separation of the target compound from related impurities can be achieved, allowing for accurate purity determination via peak area percentage. uci.edu

Table 4: List of Chemical Compounds

Compound Name
This compound
1,2,3,4-Tetrahydronaphthalene (Tetralin)
1-Nitronaphthalene
1,2,3,4-Tetrahydro-5-nitronaphthalene
1,2,3,4-Tetrahydro-6-nitronaphthalene
1-Fluoronaphthalene
Acetonitrile
Methanol

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. This method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The retention time, which is the time taken for a specific compound to travel through the column to the detector, is a characteristic parameter for a given analyte under a specific set of chromatographic conditions and is fundamental for its identification. phenomenex.comchromatographytoday.com

The volatility of this compound makes it amenable to GC analysis. Key factors that influence its separation include the type of stationary phase, the column temperature, the carrier gas flow rate, and the chemical properties of the analyte itself. phenomenex.comdrawellanalytical.com For instance, the polarity of the stationary phase is a critical parameter; a compound's retention time will be longer on a stationary phase of similar polarity due to stronger intermolecular interactions. chromatographytoday.com Non-polar columns are often employed for the analysis of polycyclic aromatic hydrocarbons and their derivatives. nist.gov

In the analysis of nitrated polycyclic aromatic hydrocarbons, capillary columns with high resolution are frequently used. uzh.ch The selection of appropriate GC parameters is crucial for achieving optimal separation from other components in a sample matrix.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis of Naphthalene (B1677914) Derivatives

ParameterValue/DescriptionRationale
Column Type (5%-Phenyl)-methylpolysiloxane (e.g., DB-5ms)A common non-polar stationary phase suitable for the separation of polycyclic aromatic compounds and their derivatives. wiley.com
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thicknessStandard dimensions providing a good balance between resolution and analysis time. uzh.ch
Injector Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation. shimadzu.com
Carrier Gas HeliumAn inert gas commonly used as the mobile phase in GC. chromatographytoday.com
Oven Temperature Program Initial 50°C, ramp to 280°C at 10°C/min, hold for 5 minA temperature gradient allows for the separation of compounds with a range of boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a common detector for organic compounds; MS provides structural information. shimadzu.com
This table presents typical parameters and is for illustrative purposes. Actual conditions may vary based on the specific analytical requirements.

Advanced Detection Methods (e.g., Mass Spectrometry Coupling)

For unambiguous identification and structural elucidation of this compound, coupling gas chromatography with a mass spectrometer (GC-MS) is the method of choice. researchgate.net This hyphenated technique combines the separation power of GC with the highly specific detection capabilities of MS. As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint."

The mass spectrum of a compound includes a molecular ion peak (M+), which corresponds to the molecular weight of the intact molecule, and various fragment ion peaks that result from the cleavage of specific bonds. libretexts.org For this compound (C₁₀H₁₁NO₂), the expected molecular weight is approximately 177.20 g/mol . nih.gov

The fragmentation pattern provides valuable structural information. For aromatic nitro compounds, characteristic fragmentations include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). youtube.com The mass spectrum of the parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), shows a prominent molecular ion peak at m/z 132 and a base peak at m/z 104, corresponding to the loss of an ethylene (B1197577) fragment. nist.gov The fragmentation of this compound would be expected to show features from both the tetralin backbone and the nitro group.

Table 2: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value/FragmentDescription
Molecular Formula C₁₀H₁₁NO₂-
Molecular Weight 177.20 g/mol The mass of the intact molecule. nih.gov
Molecular Ion Peak (M+) m/z 177Corresponds to the ionized, unfragmented molecule.
Key Fragment Ion 1 m/z 131Represents the loss of the nitro group (-NO₂).
Key Fragment Ion 2 m/z 130Represents the loss of the nitro group and a hydrogen atom.
Key Fragment Ion 3 m/z 104A characteristic fragment of the tetralin backbone. nist.gov
Ionization Mode Electron Ionization (EI)A common, high-energy ionization technique that produces extensive fragmentation.
This table is based on general fragmentation principles and data from related structures. Actual fragmentation may vary.

Crystallographic Analysis for Solid-State Structure

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a solid crystalline material. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties in the solid state. nih.gov

Table 3: Crystallographic Data for the Related Compound 2-Methoxy-1-nitronaphthalene (B3031550)

ParameterMolecule AMolecule B
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 9.1291 (4)9.1291 (4)
b (Å) 10.2456 (4)10.2456 (4)
c (Å) 10.5215 (4)10.5215 (4)
α (°) 86.390 (2)86.390 (2)
β (°) 82.964 (2)82.964 (2)
γ (°) 85.801 (2)85.801 (2)
Dihedral Angle (Naphthalene-NO₂) (°) 89.9 (2)65.9 (2)
Data from the crystallographic study of 2-methoxy-1-nitronaphthalene, which contains two independent molecules (A and B) in the asymmetric unit. nih.gov This data is presented for illustrative purposes.

Application As a Synthetic Precursor in Complex Molecule Synthesis

Role in the Synthesis of Functionalized Naphthalene (B1677914) Derivatives

1,2,3,4-Tetrahydro-1-nitronaphthalene (B12789612) serves as a key starting material for various functionalized naphthalene derivatives through two primary transformations: aromatization of the saturated ring and modification of the existing aromatic ring.

The most direct route to naphthalene-based structures is the dehydrogenation or oxidation of the tetralin ring. This process converts the this compound into 1-nitronaphthalene (B515781). wikipedia.org This aromatization can be achieved using various reagents and conditions, effectively re-establishing the fully aromatic naphthalene core while preserving the nitro group for subsequent reactions. Once formed, 1-nitronaphthalene is a pivotal intermediate for producing a wide array of substituted naphthalenes. nih.gov For instance, the nitro group can direct further electrophilic substitution or can be converted into other functional groups.

Furthermore, the tetralin structure itself can be functionalized prior to aromatization. For example, oxidation reactions can introduce carbonyl groups. The oxidation of the related compound, 5-nitrotetralin, using chromium trioxide (CrO₃) yields various nitro-1-tetralones, demonstrating that the saturated ring can be selectively oxidized. materialsciencejournal.org Applying similar chemistry to this compound would be expected to produce functionalized intermediates that can then be carried forward to synthesize substituted naphthalenes. Ring-opening oxidation is also a possible transformation; the oxidation of tetrahydro-1-naphthylamine (derived from the title compound) with potassium permanganate (B83412) yields adipic acid, showcasing a method to convert the cyclic scaffold into an aliphatic one. wikipedia.org

Table 1: Representative Aromatization and Functionalization Reactions

TransformationStarting MaterialTypical Reagents/ConditionsProductSignificance
AromatizationThis compoundDehydrogenation catalyst (e.g., Pd/C), high temperature1-NitronaphthaleneAccess to the core naphthalene system for dye and pharmaceutical synthesis. nih.gov
OxidationThis compoundOxidizing agents (e.g., CrO₃, KMnO₄)Nitro-tetralone or ring-opened diacidsCreates functionalized aliphatic or keto-aromatic scaffolds. wikipedia.orgmaterialsciencejournal.org
Amination/Sulfonation1-Nitronaphthalene (from aromatization)1. Reduction (Fe/HCl) 2. Sulfonation (H₂SO₄)Naphthionic AcidKey precursor for azo dyes like Congo red. wikipedia.org

Intermediate in the Production of Naphthylamine Precursors for Dyes and Pharmaceuticals

One of the most significant applications of this compound is its role as a precursor to aminotetralins and naphthylamines, which are fundamental building blocks for dyes and pharmaceuticals. wikipedia.orgnih.gov The conversion hinges on the reduction of the nitro group to a primary amine.

The catalytic hydrogenation or chemical reduction (e.g., using iron in acidic medium) of this compound affords 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) (also known as 1-aminotetralin). wikipedia.orgnih.gov This chiral amine is a valuable synthetic intermediate. sigmaaldrich.com Its structure is incorporated into various biologically active compounds and serves as a chiral auxiliary in asymmetric synthesis. For example, the core of the antidepressant sertraline (B1200038) is a tetralin-amine derivative.

Moreover, if the resulting 1,2,3,4-tetrahydro-1-naphthylamine is subsequently aromatized, it yields 1-naphthylamine. 1-Naphthylamine and its sulfonated derivatives, such as naphthionic acid, are crucial for the synthesis of many azo dyes. wikipedia.org The reaction of naphthionic acid with a diazotized benzidine (B372746) derivative, for example, produces the well-known indicator dye Congo red. wikipedia.org This dual utility—providing access to both saturated (aminotetralin) and aromatic (naphthylamine) amine precursors—highlights the strategic importance of this compound.

Table 2: Synthesis of Amine Precursors from this compound

Reaction StepIntermediate/ProductTypical ReagentsApplication Class
1. Reduction of Nitro Group1,2,3,4-Tetrahydro-1-naphthylamineH₂, Pd/C or Fe/HClPharmaceuticals, Chiral Auxiliaries
2. Aromatization of Amine1-NaphthylamineDehydrogenation catalyst (e.g., Pd/C)Azo Dyes, Agrochemicals wikipedia.org
3. Sulfonation of NaphthylamineNaphthionic AcidH₂SO₄, heatAzo Dyes (e.g., Congo Red) wikipedia.org

Development of Novel Organic Scaffolds and Ring Systems

The structure of this compound provides a foundation for building more elaborate and novel molecular architectures, including heterocyclic ring systems. A key potential pathway involves the transformation of the nitro group into a nitrone, which can then participate in powerful cycloaddition reactions.

Nitrones are 1,3-dipoles that readily react with alkenes or alkynes (dipolarophiles) in a [3+2] cycloaddition to form five-membered isoxazolidine (B1194047) or isoxazoline (B3343090) rings, respectively. wikipedia.orgrsc.org This type of reaction is highly valuable for its ability to stereospecifically construct complex heterocyclic frameworks in a single step. rsc.org By converting the nitro group of this compound into a nitrone and reacting it with various dipolarophiles, a diverse library of novel polycyclic scaffolds containing the tetralin motif fused to an isoxazolidine ring could be generated. These resulting structures can serve as precursors to 1,3-aminoalcohols after the reductive cleavage of the N-O bond, providing access to another important class of functionalized molecules. wikipedia.org

Intramolecular versions of this cycloaddition are also a powerful tool for creating complex polycyclic systems. wikipedia.org If a suitable alkene or alkyne moiety were appended to the this compound framework, an intramolecular nitrone cycloaddition could be used to construct intricate, fused ring systems with high degrees of stereochemical control.

Precursor for Other Chemically and Biologically Significant Compounds

Beyond its role in the synthesis of traditional dyes and pharmaceuticals, this compound is a precursor to a range of other compounds with specialized chemical and biological significance. nih.govnih.govresearchgate.net Many of these applications leverage the chiral amine, 1,2,3,4-tetrahydro-1-naphthylamine, obtained via reduction. sigmaaldrich.comscbt.comchemicalbook.com

The chiral (S)-enantiomer of 1,2,3,4-tetrahydro-1-naphthylamine is used to prepare sophisticated coordination complexes. For example, it is a component in the synthesis of a pentanuclear trigonal bipyramidal [Co₃Fe₂] complex that exhibits unique electron-transfer-coupled spin transition (ETCST) properties, which are of interest in materials science and molecular electronics. sigmaaldrich.com

Furthermore, this amine serves as a building block for other specialized molecules. It is used to prepare imine-substituted thiophene (B33073) Schiff bases and to derivatize macrocyclic diarylheptanoids, which are compounds of biological interest. sigmaaldrich.com These applications demonstrate that the synthetic utility of this compound extends into advanced materials and the synthesis of complex natural product analogues. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2,3,4-Tetrahydro-1-nitronaphthalene, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nitration of 1,2,3,4-tetrahydronaphthalene (tetralin). Key factors include:

  • Temperature control : Nitration at 0–5°C minimizes poly-nitration byproducts .
  • Catalyst selection : Use concentrated HNO₃ with H₂SO₄ as a nitrating agent, maintaining a molar ratio of 1:1.5 (tetralin:HNO₃) .
  • Purification : Distillation under reduced pressure (boiling point ~207°C for tetralin derivatives) followed by recrystallization in ethanol improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 161 for molecular ion [M⁺]) help confirm identity. Compare with NIST library data for nitroaromatic compounds .
  • NMR : ¹H NMR shows distinct signals for aromatic protons (δ 6.5–7.5 ppm) and aliphatic hydrogens (δ 1.5–2.8 ppm). ¹³C NMR confirms nitro-group attachment via deshielding effects .
  • IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry predict thermodynamic properties of this compound?

  • Methodological Answer :

  • Enthalpy of Formation (ΔfH°) : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis set. Compare results with experimental gas-phase data for analogous nitro compounds (e.g., ΔfH°gas ≈ 50–70 kJ/mol) .
  • Reaction Thermodynamics : Calculate ΔrH° for nitration using Gaussian software, referencing NIST’s evaluated ionization energies (IE) and heat capacities (Cp,gas) .

Q. What strategies resolve contradictions in reported reaction enthalpies for nitronaphthalene derivatives?

  • Methodological Answer :

  • Data Cross-Validation : Compare experimental ΔrH° values from multiple sources (e.g., NIST’s gas-phase thermochemistry data vs. computational studies).
  • Error Analysis : Identify systematic biases (e.g., solvent effects in calorimetry) and recalibrate using high-purity standards .
  • Collaborative Studies : Replicate experiments under controlled conditions (e.g., 0.973 bar pressure for boiling point measurements ).

Q. How can reaction conditions be optimized to minimize byproducts during nitration?

  • Methodological Answer :

  • Solvent Selection : Use dichloromethane to stabilize intermediates and reduce side reactions .
  • Stepwise Nitration : Introduce HNO₃ gradually to avoid exothermic runaway reactions. Monitor via inline FTIR for real-time NO₂ group tracking .
  • Byproduct Analysis : Employ HPLC with UV detection (λ = 254 nm) to quantify undesired dinitro derivatives .

Safety & Handling

Q. What toxicological precautions are essential when handling this compound?

  • Methodological Answer :

  • Exposure Limits : Follow OSHA guidelines for nitroaromatics (PEL = 1 mg/m³). Use fume hoods and PPE (nitrile gloves, respirators) .
  • Ecotoxicity : Assess biodegradability via OECD 301F test; nitro groups may persist in aquatic systems .
  • Spill Management : Neutralize with alkaline solutions (e.g., 10% NaOH) to hydrolyze nitro compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.